molecular formula C9H18N2O2S B7966812 8-(Methylsulfonyl)-1,8-diazaspiro[4.5]decane

8-(Methylsulfonyl)-1,8-diazaspiro[4.5]decane

Cat. No.: B7966812
M. Wt: 218.32 g/mol
InChI Key: HTDCNXLWDUBBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Methylsulfonyl)-1,8-diazaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is part of a broader class of spiro compounds, which are known for their three-dimensional structural properties and inherent rigidity. These properties make spiro compounds valuable in various fields, including drug discovery and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Methylsulfonyl)-1,8-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization reactions . The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the laboratory-scale synthesis for larger batches. This includes scaling up the reaction conditions, ensuring consistent quality control, and implementing cost-effective measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(Methylsulfonyl)-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the structure or remove specific functional groups.

    Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated compounds and strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler amines or hydrocarbons.

Scientific Research Applications

8-(Methylsulfonyl)-1,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Methylsulfonyl)-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit permeability transition pores through a mechanism independent of the F O-ATP synthase c subunit Glu 119 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Methylsulfonyl)-1,8-diazaspiro[4.5]decane stands out due to its unique methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for forming specific interactions with molecular targets, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

8-methylsulfonyl-1,8-diazaspiro[4.5]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-14(12,13)11-7-4-9(5-8-11)3-2-6-10-9/h10H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDCNXLWDUBBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2(CCCN2)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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